4-(1-Ethoxyprop-2-en-1-yl)-2,6-dimethoxyphenol
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Overview
Description
4-(1-Ethoxyprop-2-en-1-yl)-2,6-dimethoxyphenol is an organic compound with a complex structure, characterized by the presence of ethoxy, prop-2-en-1-yl, and dimethoxyphenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethoxyprop-2-en-1-yl)-2,6-dimethoxyphenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2,6-dimethoxyphenol with 1-ethoxyprop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethoxyprop-2-en-1-yl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of ethers, esters, or other substituted compounds.
Scientific Research Applications
4-(1-Ethoxyprop-2-en-1-yl)-2,6-dimethoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Ethoxyprop-2-en-1-yl)-2,6-dimethoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signaling pathways and influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
- 4-[(1-ethoxyprop-2-en-1-yl)oxy]pentadec-1-en-5-yl]oxy}methylbenzene
Uniqueness
4-(1-Ethoxyprop-2-en-1-yl)-2,6-dimethoxyphenol is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of both ethoxy and dimethoxy groups enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
84700-94-7 |
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Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-(1-ethoxyprop-2-enyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C13H18O4/c1-5-10(17-6-2)9-7-11(15-3)13(14)12(8-9)16-4/h5,7-8,10,14H,1,6H2,2-4H3 |
InChI Key |
IQPNYRXUTUALRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=C)C1=CC(=C(C(=C1)OC)O)OC |
Origin of Product |
United States |
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